molecular formula C12H15NO2 B159130 Methyl 2-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate CAS No. 132734-41-9

Methyl 2-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate

Cat. No. B159130
Key on ui cas rn: 132734-41-9
M. Wt: 205.25 g/mol
InChI Key: LDYCAHXKKKWYHW-UHFFFAOYSA-N
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Patent
US07491718B2

Procedure details

A 500 mL RB flask was charged with Example 128B (13.66 g, 47.54 mmol), benzene (190 mL), and MeOH (48 mL). To this stirred solution under N2 was added TMSCHN2 (30.9 mL, 61.81 mmol, 2.0M solution in hexanes). The reaction was stirred at room temperature for 1 hour, then quenched with 3 mL glacial AcOH. The solvent was evaporated to dryness to give a residue. The residue was dissolved in 150 mL AcOH. PtO2 (7.00 g) was added to a 500 mL reaction vessel for a Parr shaker, then purged with Ar. The solution of the residue in AcOH was then added. The vessel was fitted to the Parr shaker and charged with H2 to 60 psi (fill and vent 3×). The shaker was run for 3 hours, then filtered and evaporated to dryness to yield a solid residue. A 500 mL RB flask was charged with the residue and CH2Cl2 (154 mL). To this flask was added TFA (26 mL). The reaction was stirred for 3 hours, then transferred to a separatory funnel. The organic layer was washed with NaOH (2×250 mL) and brine (200 mL), dried over MgSO4, filtered, and evaporated to dryness to give the desired product (8.72 g, 91%). MS (ESI+Q1MS) m/e 206 (M+H)+; 1H-NMR (DMSO) δ 6.83 (d, 1H), 6.52 (d, 2H), 5.26 (s, 2H), 3.78 (s, 3H), 2.62 (m, 2H), 2.56 (m, 2H), 1.63 (quint., 4H).
[Compound]
Name
Example 128B
Quantity
13.66 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
reactant
Reaction Step Two
Name
Quantity
48 mL
Type
reactant
Reaction Step Three
Quantity
30.9 mL
Type
reactant
Reaction Step Four
Name
Quantity
26 mL
Type
reactant
Reaction Step Five
Name
Quantity
150 mL
Type
reactant
Reaction Step Six
Name
Quantity
7 g
Type
catalyst
Reaction Step Seven
Quantity
154 mL
Type
solvent
Reaction Step Eight
Yield
91%

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:7]O.[Si]([CH:13]=[N+:14]=[N-])(C)(C)C.[C:16]([OH:22])([C:18](F)(F)F)=[O:17].[CH3:23][C:24](O)=O>O=[Pt]=O.C(Cl)Cl>[NH2:14][C:13]1[CH:24]=[CH:23][C:2]2[CH2:3][CH2:4][CH2:5][CH2:6][C:1]=2[C:18]=1[C:16]([O:22][CH3:7])=[O:17]

Inputs

Step One
Name
Example 128B
Quantity
13.66 g
Type
reactant
Smiles
Step Two
Name
Quantity
190 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
48 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
30.9 mL
Type
reactant
Smiles
[Si](C)(C)(C)C=[N+]=[N-]
Step Five
Name
Quantity
26 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Six
Name
Quantity
150 mL
Type
reactant
Smiles
CC(=O)O
Step Seven
Name
Quantity
7 g
Type
catalyst
Smiles
O=[Pt]=O
Step Eight
Name
Quantity
154 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with 3 mL glacial AcOH
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to give a residue
CUSTOM
Type
CUSTOM
Details
purged with Ar
ADDITION
Type
ADDITION
Details
The solution of the residue in AcOH was then added
CUSTOM
Type
CUSTOM
Details
The vessel was fitted to the Parr shaker
ADDITION
Type
ADDITION
Details
charged with H2 to 60 psi (fill and vent 3×)
WAIT
Type
WAIT
Details
The shaker was run for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to yield a solid residue
STIRRING
Type
STIRRING
Details
The reaction was stirred for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
transferred to a separatory funnel
WASH
Type
WASH
Details
The organic layer was washed with NaOH (2×250 mL) and brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=C(C=2CCCCC2C=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 8.72 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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